フルニカミド

概要

説明

フロニカミドは、広く殺虫剤として使用されているピリジン系有機化合物です。アブラムシ、コナジラミ、トリプスの防除に特に効果的です。 この化合物は、昆虫の聴覚、平衡感覚、運動能力に影響を与える、聴覚器官を阻害します。最終的に、摂食の停止を引き起こします 。 フロニカミドは通常、水と混合して使用する水和性粒剤として販売されています .

2. 製法

合成経路と反応条件: フロニカミドは、ピリジン誘導体を用いた一連の化学反応によって合成できます。 一般的な方法の1つは、特定の条件下で4-トリフルオロメチルピリジンとシアノメチルアミンを反応させてフロニカミドを得ることです 。 この反応は通常、アセトニトリルなどの溶媒と、プロセスを促進するための触媒を必要とします。

工業生産方法: 工業的には、フロニカミドは、反応条件を厳密に制御して、高い収率と純度を確保した、大規模な化学反応器を使用して製造されています。 このプロセスには、高純度試薬と、不純物を除去するための高度な精製技術の使用が含まれます .

科学的研究の応用

フロニカミドは、科学研究において幅広い用途があります。

作用機序

フロニカミドは、アブラムシやその他の吸汁性昆虫の摂食行動を迅速に阻害することで効果を発揮します。 昆虫の神経系におけるA型カリウムチャネルを阻害することで、これは達成されます。これにより、暴露後数分以内に摂食が停止します 。 この作用機序は、ニコチン性アセチルコリン受容体を標的とするネオニコチノイドなどの他の殺虫剤とは異なります .

類似の化合物:

ニコチン: フロニカミドとニコチンはどちらもピリジン誘導体ですが、ニコチンはニコチン性アセチルコリン受容体の作動薬として作用するのに対し、フロニカミドはA型カリウムチャネルを阻害します.

ネオニコチノイド: イミダクロプリドやチアクロプリドなどの化合物は、構造的にフロニカミドに似ていますが、作用機序が異なり、ニコチン性アセチルコリン受容体を標的としています.

フロニカミドの独自性: フロニカミドの独自の作用機序と、他の主要な殺虫剤クラスとの交差耐性がないことから、総合的な害虫管理プログラムにおいて貴重なツールとなっています 。 特定の昆虫害虫に対する選択的な活性と、有益な昆虫への最小限の影響は、農業慣行におけるその有用性をさらに高めています .

生化学分析

Biochemical Properties

Flonicamid interacts with insect chordotonal organs, which are involved in hearing, balance, and movement . It is typically sold as wettable granules mixed with water before spraying .

Cellular Effects

Flonicamid has a significant impact on various types of cells, particularly those of insects. It disrupts the functioning of insect chordotonal organs, leading to cessation of feeding .

Molecular Mechanism

Flonicamid exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, flonicamid has been observed to have significant effects over time. For instance, in a study involving the greenbug, Schizaphis graminum, it was found that sublethal concentrations of flonicamid affected the demographic parameters and feeding behavior that ultimately suppress the population growth of S. graminum .

Dosage Effects in Animal Models

Flonicamid is harmful after acute oral administration . After repeated administration, the target organs were the liver, the kidneys, and the hematopoietic system

Metabolic Pathways

Flonicamid is rapidly and almost completely absorbed but not extensively metabolized, and excreted mainly via urine . Metabolism of flonicamid was also studied in livestock . The metabolic pathway of flonicamid in oranges was investigated using flonicamid labelled at the 3-nicotinamide position .

Transport and Distribution

Flonicamid is a systemic pyridine insecticide used in the field and in glasshouses . It has a high aqueous solubility and a low volatility . Evidence suggests it is not persistent in soil but may be in aquatic systems . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater .

準備方法

Synthetic Routes and Reaction Conditions: Flonicamid can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the reaction of 4-trifluoromethylpyridine with cyanomethylamine under specific conditions to yield flonicamid . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, flonicamid is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities .

化学反応の分析

反応の種類: フロニカミドは、加水分解、酸化、還元などのさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: フロニカミドは、酸性または塩基性条件下で加水分解して、4-トリフルオロメチルニコチンアミド(TFNA)や4-トリフルオロメチルニコチン酸(TFNG)などの代謝物を生成できます.

生成される主要な生成物: これらの反応から生成される主な生成物には、TFNA、TFNG、その他の関連代謝物が含まれます .

類似化合物との比較

Uniqueness of Flonicamid: Flonicamid’s unique mode of action and its lack of cross-resistance with other major insecticide classes make it a valuable tool in integrated pest management programs . Its selective activity against specific insect pests and minimal impact on beneficial insects further enhance its utility in agricultural practices .

特性

IUPAC Name |

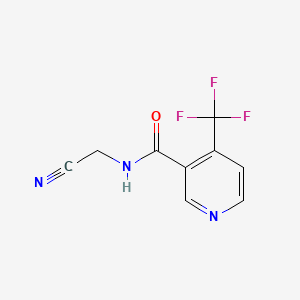

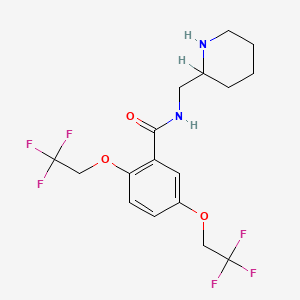

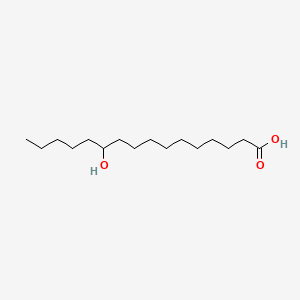

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQJEEJISHYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034611 | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 5.2X10+3 mg/L at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.531 at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

158062-67-0 | |

| Record name | Flonicamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flonicamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLONICAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157.5 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)